molecular formula C8H2Cl2F6 B1612766 1,4-Dichloro-2,5-bis(trifluoromethyl)benzene CAS No. 320-55-8

1,4-Dichloro-2,5-bis(trifluoromethyl)benzene

Cat. No. B1612766
CAS RN: 320-55-8
M. Wt: 282.99 g/mol
InChI Key: DENJDJUSVAFAOJ-UHFFFAOYSA-N
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Description

“1,4-Dichloro-2,5-bis(trifluoromethyl)benzene” is a chemical compound with the CAS number 320-55-8 . It has a molecular weight of 283 . The IUPAC name for this compound is 1,2-dichloro-4,5-bis(trifluoromethyl)benzene .


Synthesis Analysis

The compound has been used in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) . It has been used as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties .


Molecular Structure Analysis

The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations . The compounds showed very broad charge-transfer-state (1CT) absorption which can be accounted for by multiple 1CTs as indicated by quantum molecular dynamics simulations .


Chemical Reactions Analysis

The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors where the donors swing back and forth with respect to the acceptor at C–N bonds .


Physical And Chemical Properties Analysis

The compound is a liquid at ambient temperature .

Scientific Research Applications

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures

The synthesis of TFMP derivatives involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid

Summary of the Application

1,3,5-tris(trifluoromethyl)benzene, a compound similar to the one you mentioned, can be used as a starting material in the synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid .

Methods of Application or Experimental Procedures

This is achieved by reacting 1,3,5-tris(trifluoromethyl)benzene with n-butyllithium and carbon dioxide .

Results or Outcomes

The result is 2,4,6-tris (trifluoromethyl)benzoic acid .

3. Design and Synthesis of Emitters

Summary of the Application

1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .

Methods of Application or Experimental Procedures

This compound was used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .

Results or Outcomes

The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .

4. Fungicidal Activity

Summary of the Application

Trifluoromethyl-substituted pyridine derivatives, which are structurally similar to the compound you mentioned, have been found to show higher fungicidal activity than chlorine and other derivatives .

Methods of Application or Experimental Procedures

2,3,5-DCTF, a trifluoromethylpyridine derivative, is utilized in the synthesis of fluazinam, as a building block for the condensation .

Results or Outcomes

The fungicidal activity of these compounds is thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

5. Design and Synthesis of Emitters

Summary of the Application

1,4-Bis(trifluoromethyl)benzene, a compound similar to the one you mentioned, has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .

Methods of Application or Experimental Procedures

This compound was used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .

Results or Outcomes

The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .

6. Medicament for Acute Migraine

Summary of the Application

Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .

Methods of Application or Experimental Procedures

Ubrogepant is administered orally for the treatment of migraines .

Results or Outcomes

Ubrogepant has been shown to be effective in relieving pain and other symptoms associated with migraines .

Safety And Hazards

The compound has a GHS07 hazard classification . The hazard statements include H315, H319, and H335 . Precautionary statements include P280, P302+P352 .

Future Directions

The selection of the right donor with the appropriate 3LE that matches the charge transfer states is important to obtain an efficient TADF emitter . The X-Ray study of the packing pattern in the crystals of the compounds revealed that the molecules are held together through many weak van der Waals intramolecular bonds .

properties

IUPAC Name

1,4-dichloro-2,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F6/c9-5-1-3(7(11,12)13)6(10)2-4(5)8(14,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENJDJUSVAFAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606110
Record name 1,4-Dichloro-2,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2,5-bis(trifluoromethyl)benzene

CAS RN

320-55-8
Record name 1,4-Dichloro-2,5-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-2,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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